Ester vs. Amide: Prodrug Potential and Hydrolytic Stability Differentiation Against the Primary Amide Analog
The target compound features a methyl ester moiety, whereas its closest analog (CAS 1046118-71-1) bears a primary amide. Esters are well-established prodrug motifs susceptible to intracellular esterase cleavage, which can be exploited to modulate pharmacokinetics. The amide analog possesses one hydrogen bond donor (HBD), while the target ester compound has zero HBDs [1]. The absence of HBDs in the target compound predicts enhanced passive membrane permeability compared to the amide analog, as supported by Lipinski's Rule of Five analyses.
ΔTPSA ≈ 16 Ų lower
| Evidence Dimension | Predicted Oral Bioavailability and Permeability Determinant |
|---|---|
| Target Compound Data | HBD Count = 0 (zero hydrogen bond donors); TPSA ≈ 93 Ų (predicted based on structural analogs) |
| Comparator Or Baseline | Amide analog CAS 1046118-71-1: HBD Count = 1; TPSA = 109 Ų (PubChem computed for close analog CID 16643918) |
| Quantified Difference | Δ HBD = 1 (target has one fewer HBD); Δ TPSA ≈ 16 Ų (target lower TPSA by ~15%) |
| Conditions | Physicochemical property prediction based on structural comparison with PubChem computed data for closely related 2,4-dioxothiazolidine analogs [1]. |
Why This Matters
A lower HBD count and reduced TPSA in the target compound suggest superior permeability, which is critical for intracellular target engagement and oral bioavailability optimization in lead selection.
- [1] PubChem CID 16643918. 2-((3-(4-Fluorophenyl)-2,4-dioxothiazolidin-5-yl)(p-tolyl)amino)acetamide. Computed Properties: HBD Count = 1; TPSA = 109 Ų; XLogP3-AA = 3.2. View Source
